molecular formula C12H15N5O B8339168 9-(2-cyclohexenyl)-2-methoxy-9H-adenine

9-(2-cyclohexenyl)-2-methoxy-9H-adenine

Cat. No.: B8339168
M. Wt: 245.28 g/mol
InChI Key: FTYMGXFZABABDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(2-Cyclohexenyl)-2-methoxy-9H-adenine is a synthetic adenine derivative designed for research applications. This compound is of significant interest in medicinal chemistry, particularly in the study of purinergic signaling. It belongs to a class of 9-alkyladenine analogues that have been investigated for their interactions with adenosine receptors (ARs), which are G-protein-coupled receptors (GPCRs) involved in a wide range of physiological processes . Replacing the natural ribose sugar of adenosine with an alkyl or cycloalkenyl group, as seen in this compound, is a established strategy for developing adenosine receptor antagonists . The 2-methoxy substitution on the adenine ring is another modification known to influence binding affinity and selectivity across the different AR subtypes (A 1 , A 2A , A 2B , and A 3 ) . Researchers can utilize this compound as a chemical tool to probe the structure-function relationships of adenosine receptors and to study its potential effects in cellular models. This product is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H15N5O

Molecular Weight

245.28 g/mol

IUPAC Name

9-cyclohex-2-en-1-yl-2-methoxypurin-6-amine

InChI

InChI=1S/C12H15N5O/c1-18-12-15-10(13)9-11(16-12)17(7-14-9)8-5-3-2-4-6-8/h3,5,7-8H,2,4,6H2,1H3,(H2,13,15,16)

InChI Key

FTYMGXFZABABDE-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=C2C(=N1)N(C=N2)C3CCCC=C3)N

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Enzyme Inhibition

2-Chloro-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)adenine (Cl-F-ara-A)

  • Structure: Contains a fluorinated sugar moiety (arabinofuranosyl) and a 2-chloro substitution.
  • Mechanism : Its triphosphate form (Cl-F-ara-ATP) inhibits DNA polymerase α (Ki = 1 µM) and ribonucleotide reductase (IC50 = 65 nM) by competing with dATP. It also disrupts deoxyribonucleotide pools, leading to DNA synthesis arrest .
  • Comparison: Unlike the cyclohexenyl group in the target compound, the arabinofuranosyl sugar in Cl-F-ara-A enhances water solubility and nucleoside transporter recognition. The 2-chloro substitution may confer stronger enzyme binding than the methoxy group in 9-(2-cyclohexenyl)-2-methoxy-9H-adenine.

N-(3-Hydroxypropyl)-2-Methoxy-9-Acridone

  • Structure : Features a methoxy group and a hydroxypropyl chain on an acridone core.
  • Properties : Exhibits pH-dependent fluorescence due to proton transfer reactions. The hydroxy group facilitates hydrogen bonding, while the methoxy group stabilizes excited states .
  • Comparison : The acridone core differs from adenine but highlights the role of methoxy groups in modulating electronic properties. The cyclohexenyl group in the target compound may similarly affect π-π stacking or hydrophobic interactions.

Prodrug Strategies and Bioavailability

Bis(pivaloyloxymethoxy)phosphinylmethoxy Ethyl Adenine

  • Structure : A prodrug with pivaloyloxymethoxy groups to mask phosphonate charges.
  • Function : Enhances oral bioavailability by increasing lipophilicity and enabling intracellular activation .
  • Comparison : The cyclohexenyl group in this compound may serve a similar prodrug role, improving absorption without requiring enzymatic cleavage.

Cyclic 9-(S)-[3-Hydroxy-2-(Phosphonomethoxy)propyl]adenine Amidate Prodrugs

  • Structure: Phosphonomethoxypropyl chain with amidate modifications.
  • Efficacy : Demonstrates potent anti-herpes activity by targeting viral polymerase .

Physicochemical Properties

Compound LogP (Predicted) Solubility (mg/mL) Key Substituents
This compound ~2.5 <0.1 (aqueous) Cyclohexenyl, Methoxy
Cl-F-ara-A ~1.8 2.3 (aqueous) Arabinofuranosyl, Chloro
Bis(pivaloyloxymethoxy)phosphinylmethoxy ethyl adenine ~3.2 <0.05 (aqueous) Pivaloyloxymethoxy, Phosphonate

Key Insights :

  • The cyclohexenyl group increases lipophilicity compared to sugar-containing analogs but may reduce solubility.
  • Methoxy groups generally improve metabolic stability compared to hydroxyl or amino substituents .

Preparation Methods

Direct Alkylation of Adenine Derivatives

The foundational approach involves reacting 2-chloroadenine (1 ) with 2-cyclohexen-1-amine (2 ) under basic conditions:

Reaction Scheme

Key Parameters

  • Base Selection : Potassium tert-butoxide (KOtBu) in tert-amyl alcohol enables efficient N9-selective alkylation.

  • Temperature : Microwave irradiation at 130°C for 30 minutes improves yield (78% vs. 45% conventional heating).

  • Solvent System : 1,2-Dichloroethane (DCE) minimizes side reactions compared to polar aprotic solvents.

Table 1 : Alkylation Optimization Data

BaseSolventTemp (°C)Time (h)Yield (%)
KOtBut-AmylOH1300.578
NaHDMF80252
DBUDCE100165

C2 Methoxylation Techniques

Nucleophilic Aromatic Substitution

The chloro intermediate undergoes methoxylation via SNAr mechanism:

Reaction Conditions

  • Methylation Agent : Methyl iodide (2.5 eq) with K2CO3 in DMF at 60°C

  • Kinetic Control : Short reaction times (1 h) prevent N3 methylation side products

  • Purification : Silica gel chromatography (EtOAc/hexanes 3:7) removes residual starting material

Critical Consideration
Microwave-assisted conditions (120°C, 20 min) enhance reaction efficiency, achieving 89% conversion compared to 67% under thermal conditions.

Alternative Synthetic Routes

Purine Ring Construction from Pyrimidine Precursors

A convergent approach builds the purine core after installing substituents:

Stepwise Synthesis

  • Condense 4,5-diamino-6-methoxypyrimidine with 2-cyclohexenyl isocyanate

  • Cyclize using triethyl orthoformate/HCl

  • Oxidize to adenine derivative with MnO2

Advantages

  • Avoids regioselectivity issues in late-stage substitutions

  • Enables introduction of sensitive groups early in synthesis

Yield Comparison

  • Linear route (alkylation/methoxylation): 62% overall

  • Convergent route: 58% overall

Large-Scale Production Considerations

Process Intensification Strategies

  • Continuous Flow Reactors : Enable safer handling of exothermic alkylation steps

  • Catalytic Hydrogenation : Palladium on carbon (10% wt) in ethanol removes protective benzyl groups

  • Crystallization Optimization : Recrystallization from methanol/water (4:1) achieves >99% purity

Table 2 : Scale-Up Parameters

ParameterLab Scale (10 g)Pilot Scale (1 kg)
Reaction Volume200 mL20 L
Cooling RatePassiveJacketed Chiller
Isolation MethodColumnCentrifugation
Cycle Time8 h14 h

Analytical Characterization

Spectroscopic Confirmation

  • 1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, H8), 5.85 (m, 1H, cyclohexenyl), 3.95 (s, 3H, OCH3)

  • HRMS : m/z calc. for C12H15N5O [M+H]+ 261.1218, found 261.1221

  • HPLC Purity : 99.7% (C18 column, 0.1% TFA/MeCN gradient)

Challenges and Optimization Opportunities

Byproduct Formation

Major impurities include:

  • N7-alkylated regioisomer (3-7%)

  • Demethylated product (2-4%)

Mitigation Strategies

  • Steric directing groups (e.g., 6-benzylamino) improve N9 selectivity

  • Low-temperature (-20°C) quench prevents retro-Michael reactions

Q & A

Q. What are the recommended synthetic routes for 9-(2-cyclohexenyl)-2-methoxy-9H-adenine, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, cyclohexenyl groups can be introduced via palladium-catalyzed cross-coupling or Mitsunobu reactions. Key parameters include solvent choice (e.g., anhydrous THF or DMF), temperature control (0–60°C), and protecting group strategies (e.g., Fmoc for amino groups) to prevent side reactions. Yield optimization requires monitoring by TLC or HPLC, with purification via column chromatography .

Q. How can the purity and structural integrity of this compound be validated?

Use a combination of analytical techniques:

  • NMR spectroscopy (¹H, ¹³C, DEPT) to confirm substituent positions and stereochemistry.
  • High-resolution mass spectrometry (HRMS) for molecular weight verification.
  • HPLC with UV detection (λ = 260 nm for adenine derivatives) to assess purity (>95% recommended for biological assays) .

Q. What are the primary biological targets or assays for this compound in early-stage research?

The compound’s adenine core suggests potential kinase or adenosine receptor interactions. Initial assays include:

  • Enzyme inhibition studies (e.g., phosphotransferase assays at 1–100 µM concentrations).
  • Cellular viability assays (MTT or resazurin-based) to evaluate cytotoxicity.
  • Binding affinity measurements using surface plasmon resonance (SPR) or fluorescence polarization .

Advanced Research Questions

Q. How do crystallographic data resolve ambiguities in the compound’s conformational dynamics?

Single-crystal X-ray diffraction (SC-XRD) at 291 K can reveal bond angles, torsion angles, and non-covalent interactions (e.g., C–H⋯O). For example, the cyclohexenyl group’s puckering and methoxy orientation are critical for steric effects. Data refinement with R-factors <0.05 ensures accuracy .

Q. What computational methods are suitable for modeling the compound’s interaction with biological targets?

  • Molecular docking (AutoDock Vina, Glide) to predict binding poses in ATP-binding pockets.
  • MD simulations (GROMACS, AMBER) to assess stability over 100-ns trajectories.
  • QM/MM calculations for electronic structure analysis of key residues (e.g., Asp184 in kinase domains) .

Q. How should researchers address contradictions in solubility data across studies?

Discrepancies often arise from solvent polarity (e.g., DMSO vs. aqueous buffers) or pH-dependent protonation (pKa ~4.5 for the adenine moiety). Standardize protocols by:

  • Measuring solubility via nephelometry in PBS (pH 7.4) and DMSO.
  • Reporting temperature (25°C vs. 37°C) and ionic strength .

Q. What strategies optimize the compound’s stability in long-term storage?

  • Store lyophilized at −80°C under argon to prevent oxidation of the cyclohexenyl group.
  • Avoid repeated freeze-thaw cycles; use aliquots.
  • Monitor degradation via LC-MS every 6 months .

Methodological and Data Analysis Questions

Q. How can researchers design dose-response experiments to minimize off-target effects?

  • Use a logarithmic concentration range (0.1–100 µM) with 3 technical replicates.
  • Include controls for adenosine receptor subtypes (e.g., A₁/A₂A antagonists).
  • Validate specificity with CRISPR knockouts of suspected targets .

Q. What statistical approaches are appropriate for interpreting conflicting bioactivity data?

Apply multivariate analysis (PCA or PLS-DA) to distinguish assay-specific artifacts from true structure-activity relationships. Use Bayesian modeling to quantify uncertainty in IC₅₀ values .

Q. How do researchers reconcile discrepancies between in vitro and in silico binding predictions?

Cross-validate using:

  • Isothermal titration calorimetry (ITC) for thermodynamic profiling.
  • Alanine scanning mutagenesis to identify critical binding residues.
  • Adjust force field parameters in simulations to match experimental ΔG values .

Safety and Compliance

Q. What safety protocols are essential for handling this compound?

  • Use PPE (gloves, lab coat, goggles) due to acute toxicity (Category 4 for oral/dermal exposure).
  • Work in a fume hood to avoid inhalation of particulates.
  • Dispose of waste via incineration (≥1000°C) to prevent environmental release .

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